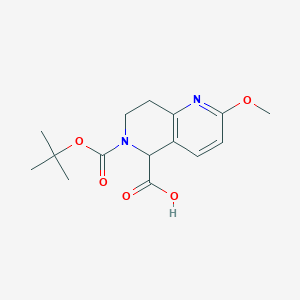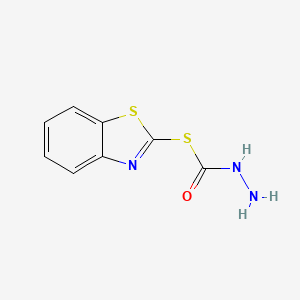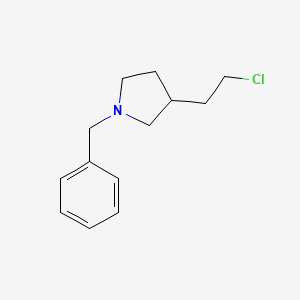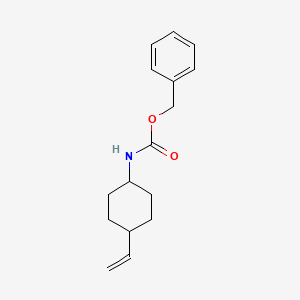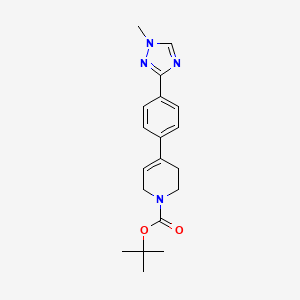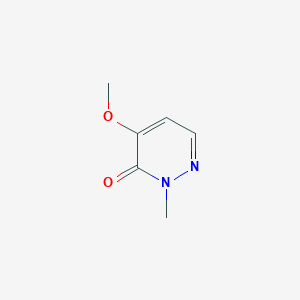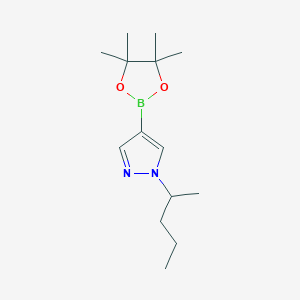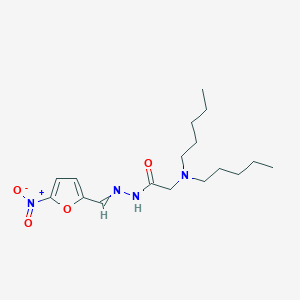
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone is an organic compound with the molecular formula C17H28N4O4. It is a derivative of 5-nitro-2-furaldehyde, which is known for its applications in various chemical and biological processes. This compound is characterized by the presence of a nitro group, a furan ring, and a hydrazone linkage, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with dipentylaminoacetyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale crystallization and filtration techniques.
化学反应分析
Types of Reactions
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: Products include amino derivatives.
Substitution: Products include various substituted furan derivatives.
科学研究应用
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of various chemical intermediates and as a component in specialty chemicals.
作用机制
The mechanism of action of 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring and hydrazone linkage also play a role in its biological activity by facilitating binding to specific molecular targets.
相似化合物的比较
Similar Compounds
5-Nitro-2-furaldehyde: A precursor to 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone, known for its antimicrobial properties.
5-Nitro-2-thiophenecarboxaldehyde: Similar in structure but contains a thiophene ring instead of a furan ring.
2-Nitrobenzaldehyde: Contains a benzene ring instead of a furan ring, with similar nitro and aldehyde functionalities.
Uniqueness
This compound is unique due to its specific combination of a nitro group, furan ring, and hydrazone linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
33207-14-6 |
|---|---|
分子式 |
C17H28N4O4 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
2-(dipentylamino)-N-[(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H28N4O4/c1-3-5-7-11-20(12-8-6-4-2)14-16(22)19-18-13-15-9-10-17(25-15)21(23)24/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,19,22) |
InChI 键 |
HWDPSQSTOIACSI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN(CCCCC)CC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


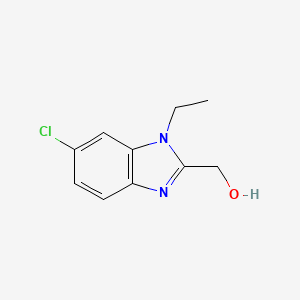
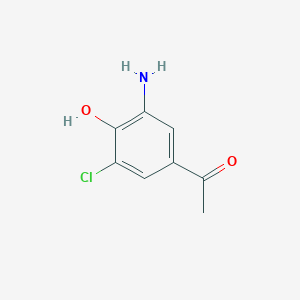
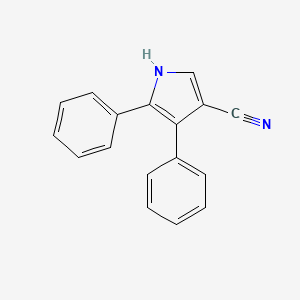
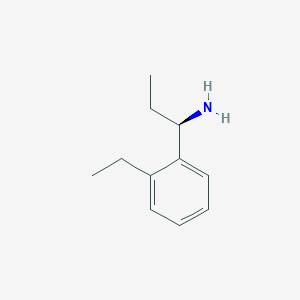
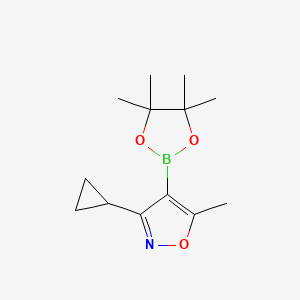
![Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate](/img/structure/B13975160.png)
